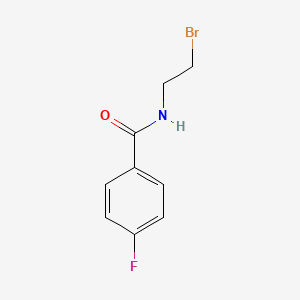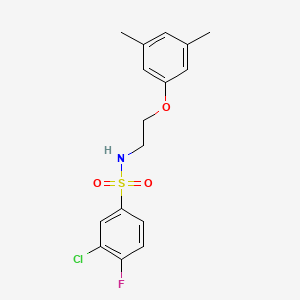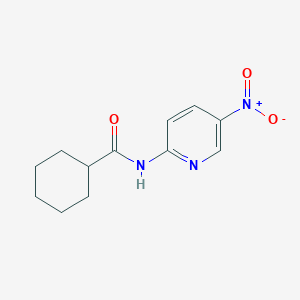![molecular formula C11H12N4O3S B2646980 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797639-54-3](/img/structure/B2646980.png)
4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is a derivative of pyrrolo[3,4-d]pyrimidine . Pyrrolo[3,4-d]pyrimidines are a class of organic compounds that have shown pronounced cytotoxic activity .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidines can be achieved through various methods. One such method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . Another method involves palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidines is characterized by a pyrrole ring fused to a pyrimidine ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrrolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[3,4-d]pyrimidines can vary depending on their specific structure. For instance, they generally have a low boiling point and are poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Plant Growth Regulation
- Research Context : Some plant growth retardants, including those derived from pyrimidine structures, have been increasingly used in physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism, which is closely linked to phytohormones and sterols (Grossmann, 1990).
Synthesis for Antitumor and Antibacterial Agents
- Antitumor Activity : Compounds with structures similar to 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole have been synthesized for potential use as antitumor agents. Notably, some derivatives have shown higher activity against liver, colon, and lung cancer cell lines compared to standard drugs (Hafez, Alsalamah, & El-Gazzar, 2017).
- Antibacterial Applications : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which shows promising antibacterial activity, is a significant area of research. This approach aims to develop new agents to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Bioactivity and Chemical Synthesis Studies
- Bioactivity Analysis : Various studies have explored the bioactivity of compounds with similar structures, particularly focusing on their potential use in medical and pharmacological applications. The synthesis of triazole-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters is one such example, offering preliminary insights into their biological activity (Zhou Hong-fang, 2009).
- Chemical Synthesis Techniques : The straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines exemplifies the advanced techniques used in creating compounds with similar structures, showcasing the evolving methodologies in chemical synthesis (Shvets et al., 2020).
Anticancer and Anti-inflammatory Research
- Anticancer Agents : Research into pyrazolopyrimidines derivatives as anticancer agents has shown promising results, with certain compounds exhibiting significant inhibition of tumor cell growth. These findings highlight the potential for developing new anticancer drugs (Rahmouni et al., 2016).
- Anti-inflammatory Applications : The exploration of pyrazolopyrimidines derivatives as anti-5-lipoxygenase agents is another significant area of research. These compounds could potentially be used for developing anti-inflammatory drugs (Rahmouni et al., 2016).
Mechanism of Action
While the specific mechanism of action for “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is not available, it’s worth noting that pyrrolo[3,4-d]pyrimidines have been studied for their inhibitory effects on certain enzymes. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4, a kinase associated with various cancers .
Future Directions
The future directions for research on “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their cytotoxic activity, these compounds may have potential applications in the development of new anticancer drugs .
properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-11(8(2)18-14-7)19(16,17)15-4-9-3-12-6-13-10(9)5-15/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFGVPDYPMQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2646899.png)

![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2646903.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide](/img/structure/B2646906.png)




![4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B2646913.png)
![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)


